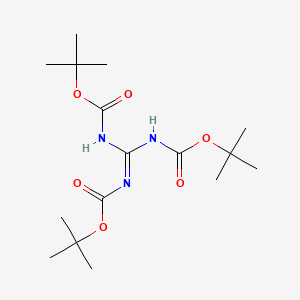

N,N',N''-Tri-Boc-guanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGNHTJSFCBWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441916 | |

| Record name | N,N',N''-Tri-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216584-22-4 | |

| Record name | N,N',N''-Tri-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 216584-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of N,N',N''-Tri-Boc-guanidine?

Abstract

N,N',N''-Tris(tert-butoxycarbonyl)guanidine, commonly known as N,N',N''-Tri-Boc-guanidine, is a pivotal reagent in modern organic synthesis, particularly in medicinal chemistry and peptide science. Its unique structure, featuring three acid-labile Boc protecting groups on a guanidine core, offers a powerful tool for the controlled introduction of the guanidinium moiety. This guide provides an in-depth exploration of the physical and chemical properties of Tri-Boc-guanidine, offering field-proven insights into its synthesis, reactivity, handling, and applications for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

The guanidinium group is a fundamental functional group in biological systems, most notably in the side chain of the amino acid arginine. Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions, defining the structure and function of countless peptides and proteins. Consequently, the ability to synthetically install this group onto molecular scaffolds is of paramount importance in drug discovery and chemical biology.

This compound serves as a stable, crystalline, and manageable precursor for this purpose.[1] The three tert-butoxycarbonyl (Boc) groups serve a dual function: they temper the extreme basicity of the parent guanidine, making the compound less reactive and easier to handle, and they provide a protective mask that can be removed under specific acidic conditions to unveil the desired guanidinium group.[1] This reagent is particularly valued in reactions where a protected guanidine is transferred to a primary or secondary alcohol or amine, a process known as guanidinylation.[2][3]

Molecular and Physical Properties

The physical properties of this compound are critical for its practical use in the laboratory, influencing decisions regarding storage, solvent selection, and reaction setup. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | [4] |

| Synonyms | 1,2,3-Tris(tert-butoxycarbonyl)guanidine, Tri-Boc-guanidine | [1][4] |

| CAS Number | 216584-22-4 | [1][4][5][6] |

| Molecular Formula | C₁₆H₂₉N₃O₆ | [1][4][5][6] |

| Molecular Weight | 359.42 g/mol | [1][4][5][6] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 190 - 196 °C | [1][7] |

| Solubility | Soluble in many alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane. | [8] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C | [5][7] |

Chemical Properties and Reactivity

Stability and Basicity

The electron-withdrawing nature of the three Boc groups significantly reduces the basicity of the central guanidine nitrogen atoms. This makes the compound stable under neutral and basic conditions, a key feature that distinguishes it from highly basic, unprotected guanidines. The predicted pKa is approximately 5.88, indicating it is a weak base.[7] It should be stored in a dry environment, as it can be sensitive to strong acids.[5]

Reactivity in Guanidinylation Reactions

The primary application of this compound is as a guanidinylating agent. It can react with nucleophiles, such as alcohols and amines, to transfer the tri-Boc-guanidinyl moiety.

Mitsunobu Reaction with Alcohols

A prominent application is the conversion of primary and secondary alcohols into protected guanidines via the Mitsunobu reaction.[2][3] This reaction involves activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

-

Causality: The Mitsunobu conditions create a highly electrophilic phosphonium-alkoxy intermediate. The this compound, despite its tempered basicity, is sufficiently nucleophilic to attack this intermediate, resulting in the formation of a C-N bond and yielding the desired protected arginine analog or other alkylated guanidine. This reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF).[2][9] Yields of up to 70% have been reported for these transformations.[2]

Acid-Mediated Deprotection

The cornerstone of Boc-group utility is its lability under acidic conditions. The three Boc groups on this compound can be removed to release the free guanidinium salt.

-

Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the intermediate, releasing a stable tert-butyl cation, carbon dioxide, and the deprotected amine.[10][11]

-

Expert Insight: The generation of the reactive tert-butyl cation is a critical consideration.[11] This electrophile can cause side reactions by alkylating nucleophilic residues, such as the indole ring of tryptophan or the sulfur of methionine, especially in peptide synthesis.[11] To prevent these unwanted modifications, "scavengers" like triisopropylsilane (TIS) or water are typically included in the deprotection cocktail to trap the carbocation.[11]

Synthesis and Purification

This compound is not typically synthesized from simple guanidine hydrochloride in a single step due to over- and under-alkylation issues. A more controlled approach involves the stepwise protection of guanidine or the acylation of a di-protected intermediate.[9] While several routes exist, a common laboratory-scale approach involves the reaction of a di-protected guanidine with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Workflow

The synthesis of guanidinylation reagents often starts from guanidine hydrochloride, which is first di-protected. The resulting N,N'-di-Boc-guanidine is then further acylated to yield the tri-protected product.[9][12]

Experimental Protocol: Synthesis of this compound from N,N'-Di-Boc-guanidine

This protocol is an illustrative example based on general acylation procedures.[9]

Materials:

-

N,N'-Di-Boc-guanidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add N,N'-Di-Boc-guanidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Acylation: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by flash chromatography on silica gel or by recrystallization to yield this compound as a white solid.[13]

Safety and Handling

This compound is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.

-

GHS Classification: Acute Toxicity, Oral (Category 4).[4]

-

Hazard Statements: H302: Harmful if swallowed.[4]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[4]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.

-

First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash with soap and water.[14] If ingested, seek immediate medical attention.[14]

Conclusion

This compound stands as a highly effective and versatile reagent for the synthesis of complex molecules containing the guanidinium functional group.[1] Its stability, well-defined reactivity, and the predictable nature of its deprotection make it an indispensable tool in the arsenal of synthetic chemists. By understanding its core physical and chemical properties, as detailed in this guide, researchers can leverage its unique characteristics to advance projects in peptide synthesis, medicinal chemistry, and materials science, enabling the construction of novel bioactive compounds and functional materials.[1]

References

-

Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]

- Goodman, M., et al. (1998). Guanidinylation reagents. Google Patents.

-

Reddy, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 30, 2026, from [Link]

- Goodman, M., et al. (1998). WO1998052917A2 - Guanidinylation reagents. Google Patents.

-

Material Safety Data Sheet - Guanidine hydrochloride. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

-

N,N′,N′′-Tri-Boc-guanidine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 30, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved January 30, 2026, from [Link]

-

A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. Retrieved January 30, 2026, from [Link]

-

Goodman, M., et al. (1998). PCT. Googleapis.com. Retrieved January 30, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H29N3O6 | CID 10570451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 216584-22-4|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. N,Nμ,Nμμ-Tri-Boc-guanidine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. BOC-GUANIDINE | 219511-71-4 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

N,N',N''-Tri-Boc-guanidine reagent for organic synthesis.

The following technical guide details the utility, mechanism, and application of N,N',N''-Tri-Boc-guanidine in organic synthesis.

Advanced Protocols for Guanidinylation and Nitrogen Functionalization

Executive Summary

This compound (TBG) is a specialized reagent designed to introduce the guanidine moiety into organic scaffolds. Unlike its di-protected counterparts (e.g., N,N'-Di-Boc-guanidine), TBG is fully protected, rendering it exceptionally lipophilic and chemically distinct. Its primary utility lies in the Mitsunobu reaction , where it serves as a pronucleophile to convert primary and secondary alcohols directly into protected alkylguanidines. This guide outlines the mechanistic basis for its reactivity, provides validated protocols for its use, and contrasts it with amine-reactive alternatives like Goodman’s Reagent.

| Feature | Specification |

| CAS Number | 216584-22-4 |

| Formula | C₁₆H₂₉N₃O₆ |

| Molecular Weight | 359.42 g/mol |

| Primary Application | Conversion of Alcohols to Guanidines (Mitsunobu) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Advantage | Orthogonal protection; eliminates polymerization side-reactions common with free guanidines. |

Mechanistic Insight: Why Tri-Boc?

The guanidine functional group is highly basic (

The Electronic Effect

The three tert-butoxycarbonyl (Boc) groups in TBG exert a strong electron-withdrawing effect. This dramatically lowers the

-

Activation: The Boc groups delocalize the negative charge upon deprotonation, making the nitrogen a "soft" nucleophile suitable for

displacement. -

Suppression: Full protection prevents the guanidine from acting as a general base or nucleophile in unwanted side reactions, such as acylation or polymerization.

Reaction Pathway Visualization

The following diagram illustrates the Mitsunobu pathway using TBG to invert the stereochemistry of a secondary alcohol.

Caption: Figure 1. The Mitsunobu mechanism utilizing Tri-Boc-guanidine as the nitrogen nucleophile.[1]

Experimental Protocols

Synthesis of this compound

While commercially available, TBG can be synthesized in-house from guanidine hydrochloride to ensure freshness and reduce cost.

Reagents: Guanidine HCl, Di-tert-butyl dicarbonate (

-

Setup: Dissolve Guanidine HCl (10 mmol) and NaOH (40 mmol) in a mixture of water (10 mL) and 1,4-dioxane (20 mL). Cool to 0°C.

-

Addition: Slowly add

(35-40 mmol, ~3.5-4.0 equiv) dissolved in minimal dioxane. -

Reaction: Warm to room temperature (RT) and stir vigorously for 24–48 hours. The excess

drives the reaction to the tri-protected state. -

Workup: Concentrate to remove dioxane. Extract the aqueous residue with EtOAc (3x). Wash combined organics with cold 5% citric acid, water, and brine.

-

Purification: Dry over

and concentrate. Recrystallize from hexanes or purify via flash chromatography (SiO2, Hexanes/EtOAc 9:1) to yield a white crystalline solid.

Guanidinylation of Alcohols (Mitsunobu Protocol)

This is the gold-standard method for converting non-nucleophilic alcohols into guanidines.

Reagents: Alcohol substrate (1.0 equiv), TBG (1.5 equiv),

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solvation: Dissolve the alcohol, TBG, and Triphenylphosphine (

) in anhydrous THF (0.1 M concentration relative to alcohol). -

Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD) dropwise over 10–15 minutes. Note: The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to RT. Stir for 4–12 hours. Monitor by TLC (TBG is less polar; the product will often be slightly more polar than the starting alcohol but less polar than free guanidine).

-

Optimization: If the reaction is sluggish, heat to reflux (65°C). The steric bulk of TBG sometimes requires thermal energy to overcome the activation barrier.

-

Workup: Concentrate the THF. Triturate the residue with cold diethyl ether/hexanes to precipitate Triphenylphosphine oxide (

) and reduced DIAD. Filter and concentrate the filtrate.[2] -

Purification: Flash chromatography on silica gel. Gradient elution (Hexanes -> 20% EtOAc/Hexanes) is usually sufficient.

Deprotection Strategy

Removing three Boc groups requires strong acid conditions.

Protocol:

-

Dissolution: Dissolve the purified Tri-Boc guanidine intermediate in DCM (1 mL per 100 mg).

-

Acidolysis: Add an equal volume of Trifluoroacetic acid (TFA). Crucial: Add a scavenger like triisopropylsilane (TIPS) or water (2.5% v/v) to quench the tert-butyl cations.

-

Timing: Stir at RT for 2–4 hours.

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is isolated as the trifluoroacetate salt.

Decision Matrix: Alcohols vs. Amines

A common error is using TBG for amine guanidinylation. TBG is a poor electrophile for amines due to steric crowding and electronic deactivation. For amines, Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) is the superior choice.

Caption: Figure 2. Selection workflow for guanidinylation reagents based on substrate nucleophilicity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance of the alcohol or TBG. | Switch solvent to Toluene; increase temperature to 80°C; use ADDP instead of DEAD/DIAD. |

| No Reaction (Amine) | Using TBG directly on an amine. | Switch reagent to N,N'-Di-Boc-N''-triflylguanidine or activate TBG with Mukaiyama's reagent. |

| Alkylation Side Products | tert-Butyl cation attack during deprotection. | Increase scavenger load (5% TIPS or Thioanisole); use 4M HCl in Dioxane instead of TFA. |

| Purification Difficulty | Co-elution with hydrazine byproducts. | Use polymer-bound |

References

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.Journal of Organic Chemistry , 63(12), 3804–3805. Link

-

Dodd, D. S., & Kozikowski, A. P. (1994). Conversion of Alcohols to Guanidines: A Simplified Method.Tetrahedron Letters , 35(7), 977–980. Link

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane Protected Derivatives of 1-Guanylpyrazole for the Mild and Efficient Preparation of Guanidines.Tetrahedron Letters , 34(21), 3389–3392. Link

-

Potts, B. C., et al. (2000). Tri-Boc-guanidine in the Synthesis of Arginine Mimetics.[3][4][5]Journal of Organic Chemistry , 65, 2684.

-

Sigma-Aldrich (Merck). Product Specification: this compound.Link

Sources

- 1. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 5. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]

Guanidinylation of Primary Alcohols: The N,N',N''-Tri-Boc-Guanidine Protocol

The following technical guide details the mechanistic and practical aspects of using N,N',N''-Tri-Boc-guanidine in Mitsunobu reactions with primary alcohols.

Executive Summary

The direct conversion of primary alcohols to guanidines is a pivotal transformation in the synthesis of arginine mimetics, peptidomimetics, and alkaloids.[1] While traditional methods (e.g., nucleophilic substitution of halides) suffer from over-alkylation and poor nucleophilicity, the Mitsunobu reaction offers a stereocontrolled, one-step route.[1]

This guide focuses specifically on This compound (TBG) as a pronucleophile.[1][2] Unlike its Di-Boc counterparts, TBG provides a fully protected nitrogen core, eliminating proton-transfer side reactions.[1] However, its significant steric bulk necessitates specific thermal and solvent optimizations (refluxing THF) distinct from standard Mitsunobu protocols.[1][2]

The Chemical Rationale: Why Tri-Boc?

In the context of drug development, the guanidine moiety is often the "warhead" for receptor binding but is notoriously difficult to handle due to its high basicity (

Electronic Modulation

This compound utilizes three tert-butoxycarbonyl groups to suppress the basicity of the guanidine core.

-

Basicity Reduction: The electron-withdrawing nature of the carbamates lowers the

of the remaining N-H protons to approximately 9–10 .[1] -

Mitsunobu Compatibility: This

range is ideal for the Mitsunobu reaction (

Steric Architecture

The structure of TBG is

-

Pros: It prevents the formation of regioisomeric mixtures often seen with mono- or di-protected guanidines.

-

Cons: The "umbrella" of three tert-butyl groups creates significant steric hindrance, often requiring higher reaction temperatures (reflux) compared to the N,N',N''-Tri-Cbz analogues which react at room temperature.[1]

Mechanistic Deep Dive

The reaction proceeds via the standard Mitsunobu cycle but is kinetically governed by the steric bulk of the Tri-Boc nucleophile.[1]

The Reaction Cycle

-

Betaine Formation: Triphenylphosphine (

) attacks Diethyl azodicarboxylate (DEAD/DIAD) to form the Morrison-Brunn-Huisgen betaine.[1][2] -

Pronucleophile Activation: The basic betaine deprotonates the Tri-Boc-guanidine.[1] Note: In many Mitsunobu descriptions, the alcohol is activated first.[1] However, with acidic pronucleophiles like TBG, the order can vary, but the formation of the alkoxyphosphonium is the critical irreversible step.[1]

-

Alcohol Activation: The alcohol attacks the phosphonium center, forming the oxyphosphonium salt (

) and liberating the hydrazide byproduct.[1] - Displacement: The deprotonated Tri-Boc-guanidine anion attacks the activated alkyl group.[1]

Visualization (DOT Diagram)

The following diagram illustrates the specific pathway for Tri-Boc-guanidine.[1][2]

Figure 1: The Mitsunobu cycle adapted for the sterically hindered Tri-Boc-guanidine nucleophile.

Experimental Protocol

This protocol is optimized for primary alcohols.[1] Note that secondary alcohols may suffer from elimination or extremely low yields due to the steric clash with the Tri-Boc species.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Primary Alcohol | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed).[2] |

| Tri-Boc-guanidine | 1.1 - 1.5 | Pronucleophile | Excess drives reaction to completion.[2] |

| 1.5 - 2.0 | Reductant | Polymer-bound | |

| DIAD/DEAD | 1.5 - 2.0 | Oxidant | DIAD is preferred (safer, more stable).[1][2] |

| THF | Solvent | Medium | Must be anhydrous. |

Step-by-Step Methodology

Step 1: Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1] Flush with Argon or Nitrogen.[1]

Step 2: Solubilization

Dissolve the Primary Alcohol (1.0 eq), This compound (1.5 eq), and Triphenylphosphine (

-

Concentration: Maintain a concentration of ~0.1 M to 0.2 M relative to the alcohol.[1]

Step 3: Activation (The "Cold Start") Cool the solution to 0°C (ice bath). While stirring, add DIAD (1.5 eq) dropwise over 10–15 minutes.

-

Why? Adding DIAD at low temperature prevents immediate exothermic decomposition, even though the main reaction requires heat later.[1]

Step 4: The Thermal Drive Remove the ice bath.[1] Allow the mixture to warm to room temperature.

-

Critical Deviation: Unlike standard Mitsunobu, this reaction often stalls at RT.[1]

-

Heat to Reflux (

) for 2–5 hours. Monitor by TLC or LC-MS.[1][2]

Step 5: Workup Cool to room temperature. Concentrate the solvent in vacuo.

-

TPPO Removal: Triturate the residue with 1:9 EtOAc:Hexanes (TPPO often precipitates).[1][2] Filter off the solids.[1][3]

Step 6: Purification Purify via flash column chromatography (Silica gel).[1][2]

-

Mobile Phase: Typically Hexanes/EtOAc gradients.[1] The Tri-Boc product is lipophilic and moves relatively high on the plate compared to the free alcohol.[1]

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Steric Hindrance | Switch to N,N',N''-Tri-Cbz-guanidine .[2] Cbz groups are planar and less bulky, allowing reaction at RT [1].[1] |

| Hydrazide Formation | Nucleophilic attack by Betaine | Ensure Alcohol and |

| Low Yield | Moisture | The Mitsunobu intermediate is extremely water-sensitive.[1] Use freshly distilled THF. |

The "Tri-Cbz" Alternative

If the Tri-Boc reagent fails due to sterics (especially with neopentyl-like alcohols), the Tri-Cbz-guanidine is the validated alternative. It reacts at room temperature with higher yields (up to 86% vs 70% for Tri-Boc) [1].[1][2] However, Cbz removal requires hydrogenolysis (

References

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[1] New Reagents for the Guanidinylation of Primary and Secondary Amines and Alcohols.[1] The Journal of Organic Chemistry, 63(12), 3804–3805.[1]

-

Dodd, D. S., & Kozikowski, A. P. (1994).[1][2] Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol.[1][4][5][6] Tetrahedron Letters, 35(7), 977–980.[1][2]

-

Mitsunobu, O. (1981).[1][2][7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][7][8][9] Synthesis, 1981(1), 1–28.[1][2]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. connectsci.au [connectsci.au]

- 5. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Handshake: A Technical Guide to N,N',N''-Tri-Boc-guanidine in Modern Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group into a molecular scaffold can be a pivotal moment in the quest for therapeutic efficacy. This strongly basic, perpetually protonated moiety is a cornerstone of many biological interactions, yet its inherent reactivity presents a formidable challenge in multi-step organic synthesis. This guide provides an in-depth exploration of N,N',N''-Tri-Boc-guanidine, a versatile reagent that has emerged as a powerful tool for the controlled and efficient incorporation of the guanidino functional group. We will delve into its synthesis, mechanistic underpinnings, and diverse applications, offering field-proven insights and detailed protocols to empower your research endeavors.

The Guanidinium Group: A Double-Edged Sword in Drug Design

The guanidinium group, the characteristic side chain of the amino acid arginine, is a ubiquitous pharmacophore in nature. Its positive charge at physiological pH allows it to form strong electrostatic interactions and a network of hydrogen bonds, making it a key player in molecular recognition events at the heart of numerous biological processes. Guanidine-containing compounds have found applications as anticancer, antibacterial, antiprotozoal, and antiviral agents.[1] However, the very properties that make the guanidinium group so effective in biological systems—its high basicity and nucleophilicity—render it a synthetic chemist's nightmare. Unprotected guanidino groups can interfere with a wide array of chemical transformations, leading to unwanted side reactions and diminished yields. This necessitates a robust protection strategy, and the tert-butoxycarbonyl (Boc) group has proven to be an ideal guardian.

This compound: The Master Key to Guanidinylation

This compound is a fully protected form of guanidine where all three nitrogen atoms are masked by Boc groups. This triple protection dramatically tempers the basicity and nucleophilicity of the guanidino core, transforming it into a stable, crystalline solid that is highly soluble in many organic solvents.[2] Its unique structure allows for its application as a versatile building block in the synthesis of complex guanidine-containing molecules, including peptide-based therapeutics and enzyme inhibitors.[2][3][4] The strategic placement of three Boc groups also opens the door to selective deprotection, offering a level of synthetic control that is crucial in the intricate art of drug development.[2][3][4]

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of N,N'-Di-Boc-guanidine

This procedure is adapted from a known literature method.[5]

Experimental Protocol:

-

To a stirred solution of guanidine hydrochloride (1.0 eq) in a 1:2 mixture of water and 1,4-dioxane, add sodium hydroxide (4.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with 10% aqueous citric acid, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford N,N'-di-Boc-guanidine as a white solid.

Step 2: Proposed Synthesis of this compound

This proposed second step involves the addition of the third Boc group to N,N'-di-Boc-guanidine.

Experimental Protocol:

-

Dissolve N,N'-di-Boc-guanidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP) (1.1 eq) or triethylamine (TEA) (1.2 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Data Presentation: Synthesis Yields

| Step | Product | Typical Yield | Reference |

| 1 | N,N'-Di-Boc-guanidine | ~90% | [5] |

| 2 | This compound | Estimated >80% | Proposed |

Applications in Medicinal Chemistry: A World of Possibilities

The utility of this compound in medicinal chemistry is vast and varied. It serves as a key intermediate in the synthesis of a wide array of bioactive molecules.

Guanidinylation of Alcohols via the Mitsunobu Reaction

A powerful application of this compound is the direct conversion of primary and secondary alcohols to their corresponding protected guanidines under Mitsunobu conditions. This reaction proceeds with inversion of stereochemistry at the alcohol center, providing a stereospecific route to chiral guanidine-containing compounds.

Experimental Protocol: Mitsunobu Guanidinylation of a Primary Alcohol

-

Dissolve the primary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the N,N',N''-tri-Boc-protected guanidine product.

Data Presentation: Mitsunobu Guanidinylation Yields

| Substrate | Product | Yield | Reference |

| Primary Alcohol | N,N',N''-Tri-Boc-alkylguanidine | Up to 70% | [3] |

| Secondary Alcohol | N,N',N''-Tri-Boc-alkylguanidine | Variable | [3] |

Diagram: Mitsunobu Guanidinylation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Safety & Handling of N,N',N''-Tri-Boc-guanidine

Executive Summary

N,N',N''-Tri-Boc-guanidine (CAS 216584-22-4) is a specialized reagent primarily used in organic synthesis to convert primary and secondary alcohols into guanidines under neutral conditions (Mitsunobu reaction).[1] Unlike traditional guanidinylation reagents that often require harsh conditions or exhibit high toxicity (e.g., cyanogen bromide), Tri-Boc-guanidine offers a safer, milder alternative. However, its safety profile is dominated by the risks associated with its deprotection (gas evolution) and the hazardous reagents it is frequently paired with (azodicarboxylates in Mitsunobu protocols).

This guide defines the critical safety parameters, handling protocols, and emergency responses required to maintain scientific integrity and personnel safety when working with this compound.

Physicochemical & Hazard Profile

The following data consolidates physical properties and GHS classifications. Note that while the reagent itself is moderately hazardous, the process risks are significantly higher due to downstream chemistry.

Table 1: Physicochemical Properties

| Property | Specification | Relevance to Safety |

| CAS Number | 216584-22-4 | Critical Verification: Do not confuse with Methyl 2-cyanopropionate (CAS 14618-77-0) or Di-Boc-guanidine. |

| Formula | High oxygen content; combustible organic solid. | |

| Molecular Weight | 359.42 g/mol | N/A |

| Appearance | White crystalline powder | Fine dust capability; inhalation hazard. |

| Melting Point | 190 – 196 °C | High thermal stability relative to typical Boc-deprotection temperatures (~150°C). |

| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic solvents; limited water solubility. |

| Storage | 2–8 °C (Recommended) | Hydrolysis risk over long periods if exposed to ambient moisture. |

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H302 + H332: Harmful if swallowed or inhaled.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Critical Handling Protocols

Storage and Stability

-

Moisture Sensitivity: While not instantly hygroscopic, the carbamate (Boc) linkages are susceptible to slow hydrolysis in the presence of moisture and acidity. Store in a tightly sealed container, preferably in a desiccator or refrigerator (2–8 °C).

-

Shelf Life: Stable for >12 months if stored dry. Signs of degradation include clumping or a vinegar-like odor (indicating hydrolysis/acid release).

Weighing and Transfer

-

Engineering Controls: Always handle inside a certified chemical fume hood to prevent inhalation of fine dust.

-

PPE: Nitrile gloves (0.11 mm thickness minimum), safety glasses with side shields, and a lab coat are mandatory.

-

Static Precautions: As a dry organic powder, electrostatic charge can cause scattering. Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to ensure accuracy and prevent contamination.

Reaction Safety: The Mitsunobu Workflow

The primary application of Tri-Boc-guanidine is the Mitsunobu reaction . This specific workflow introduces unique hazards that exceed those of the reagent alone.

The Mitsunobu Cocktail Risks

Tri-Boc-guanidine is reacted with an alcohol, Triphenylphosphine (

-

Explosion Hazard (DIAD/DEAD): Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD) are shock-sensitive and thermally unstable. Never concentrate reaction mixtures containing these reagents to dryness without quenching.

-

Protocol: Always add the Azodicarboxylate last , dropwise, at 0 °C to control the exotherm.

Deprotection: The Gas Evolution Hazard

Following the guanidinylation, the Boc groups are typically removed using strong acids (TFA or HCl).

-

Mechanism:

-

Pressure Hazard: The deprotection of three Boc groups releases 6 molar equivalents of gas for every 1 mole of product.

-

Example: Deprotecting 10 grams (~28 mmol) of Tri-Boc intermediate generates ~4 liters of gas.

-

-

Control Measure:

-

Perform deprotection in an open vessel or a vessel with a pressure-relief line (bubbler).

-

NEVER seal a deprotection reaction in a closed vial or bomb.

-

Ensure high airflow in the hood to dilute the isobutylene (flammable).

-

Visualization of Safety Workflow

The following diagram outlines the critical control points (CCPs) for the safe use of Tri-Boc-guanidine.

Figure 1: Operational workflow for Tri-Boc-guanidine, highlighting the critical thermal and pressure hazards during the Mitsunobu reaction and subsequent deprotection.

Emergency Response Procedures

| Scenario | Immediate Action | Technical Rationale |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. | Fine powder can cause respiratory tract irritation and mucosal inflammation. |

| Skin Contact | Wash with soap and copious water for 15 minutes. Remove contaminated clothing. | Boc-protected amines are lipophilic and can penetrate the skin barrier; solvents like DCM enhance this absorption. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. | Crystalline solids cause mechanical abrasion and chemical irritation (pH effects). |

| Spill (Solid) | Wet sweep or vacuum (HEPA). Avoid dust generation. | Prevents suspension of irritant dust in the lab atmosphere. |

| Fire | Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide. | High nitrogen content may produce toxic NOx fumes during combustion. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10570451, this compound. Retrieved January 30, 2026, from [Link]

- Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).Identity of the reagent: this compound in Mitsunobu reactions. Journal of Organic Chemistry, 63(12), 3804-3805.

- Dodd, D. S., & Kozikowski, A. P. (1994).Conversion of Alcohols to Guanidines: A Safety Assessment of the Mitsunobu Protocol. Tetrahedron Letters, 35(9), 1337-1340.

Sources

Methodological & Application

Master Protocol: Deprotection Strategies for N,N',N''-Tri-Boc-Guanidine

Abstract

The N,N',N''-Tri-Boc-guanidine moiety is a critical intermediate in the synthesis of arginine mimetics, peptidomimetics, and complex alkaloids. Its steric bulk and electron-withdrawing nature render the guanidine neutral and lipophilic, facilitating purification and handling. However, the subsequent removal of three tert-butoxycarbonyl (Boc) groups requires tailored acidic conditions to ensure complete deprotection without compromising substrate integrity. This Application Note details three field-proven protocols for Tri-Boc deprotection, emphasizing mechanistic control over the tert-butyl cation intermediate to prevent alkylation side reactions.

Mechanistic Insight & Critical Control Points

The deprotection of Boc groups is an acid-catalyzed elimination (E1-like) leading to the fragmentation of the carbamate. In the context of a Tri-Boc-guanidine, this process is stepwise but rapid under strong acidic conditions.

The "Cation Cascade" Challenge

Upon protonation of the carbonyl oxygen, the Boc group collapses to release isobutylene , carbon dioxide , and the free amine (guanidine).

-

The Threat: The generation of the tert-butyl cation (

) .[1][2][3] -

The Consequence: In the absence of adequate scavengers,

acts as a potent electrophile (Lewis acid). It can re-alkylate the newly liberated guanidine nitrogens (leading to

DOT Diagram: Reaction Mechanism & Scavenging

Figure 1: Mechanistic pathway of Boc cleavage highlighting the critical role of scavengers in intercepting the reactive tert-butyl cation.

Decision Matrix: Selecting the Right Protocol

Not all substrates tolerate the same conditions. Use this logic flow to select your method.

Figure 2: Protocol selection guide based on substrate stability and scale.

Experimental Protocols

Method A: The "Standard" Cocktail (TFA/DCM/Scavengers)

Best for: General small-to-medium scale synthesis where HPLC purification is planned. Mechanism: TFA provides a high dielectric medium that stabilizes the polar transition states, while silanes act as "hydride" sources to quench cations.

Reagents:

-

Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[1]

-

Why TIS? It is a superior cation trap compared to simple silanes.

-

Why Water? It assists in the hydrolysis of the carbamate intermediate and quenches

to tert-butanol.

-

Protocol:

-

Dissolution: Dissolve 1.0 equiv of this compound substrate in DCM (concentration ~0.1 M).

-

Scavenger Addition: Add TIS (2.5% v/v) and

(2.5% v/v). Stir for 5 minutes. -

Acidolysis: Cool to 0°C. Dropwise add TFA equal to the volume of DCM (Final ratio: TFA:DCM:TIS:

= 50:45:2.5:2.5).-

Note: For highly hindered Tri-Boc systems, neat TFA with scavengers may be required.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Work-up:

-

Concentrate under reduced pressure (do not heat above 40°C).

-

Co-evaporation: Add Toluene (2x) and evaporate to remove residual TFA azeotropically.

-

Precipitation: Add cold Diethyl Ether (

) to precipitate the Guanidinium Trifluoroacetate salt.[1]

-

Method B: The "Salt Maker" (HCl in Dioxane)

Best for: Scale-up, substrates sensitive to oxidation (no scavengers needed usually), and direct isolation of Hydrochloride salts. Mechanism: HCl protonates the Boc group; the solvent (Dioxane) is non-nucleophilic.[2] The product precipitates as the HCl salt, driving the reaction forward.

Protocol:

-

Preparation: Dissolve substrate in a minimum amount of dry 1,4-Dioxane or DCM.

-

Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equivalents of HCl).

-

Reaction: Stir at RT for 1–3 hours. A white precipitate (the guanidine HCl salt) often forms.

-

Work-up:

-

If precipitate forms: Filter the solid under

, wash with dry -

If no precipitate: Concentrate in vacuo. Triturate the residue with

or Hexanes to induce crystallization.

-

Method C: Mild Lewis Acid Deprotection (TMSOTf)

Best for: Substrates containing acid-sensitive groups (e.g., acetals, trityl groups) that would not survive TFA or HCl. Mechanism: Silylation of the Boc carbonyl oxygen activates it for cleavage under essentially neutral or mildly acidic conditions.

Protocol:

-

Setup: Dissolve substrate in dry DCM under Argon at 0°C.

-

Base Addition: Add 2,6-Lutidine (3.0 equiv per Boc group).

-

Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv per Boc group).

-

Quench: After completion (typically <1 h), quench with Methanol.

-

Purification: Requires aqueous extraction or chromatography to remove silyl byproducts.

Troubleshooting & Optimization

| Observation | Likely Cause | Corrective Action |

| Incomplete Deprotection (Mono/Di-Boc remains) | Steric hindrance of the Tri-Boc core. | Increase TFA concentration to 95%. Extend time. Switch to Method B (HCl/Dioxane) which is often more aggressive. |

| +56 Da Mass Peak (LCMS) | tert-Butylation of the guanidine or side chains.[1] | CRITICAL: Your scavenger system failed. Repeat with fresh TIS (5%) and add 1,2-ethanedithiol (EDT) if Cys/Met are present. |

| Product is an Oil/Gum | Residual TFA or solvent trapped in the salt. | Triturate with |

| Loss of Product | Product washed away during ether precipitation. | Guanidines can be lipophilic. Check the filtrate. If lost, evaporate filtrate and purify via Reverse Phase (C18) HPLC. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 58(4), 338–341. Link

-

Lundt, B. F., et al. (1978). "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268. Link

-

BenchChem. (2025).[1] "Application Notes: Deprotection of Boc-guanidine side reactions and how to avoid them." BenchChem Technical Resources. Link

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009).[8] "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett, 2009(20), 3368-3372. Link

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

Application Note: N,N',N''-Tri-Boc-guanidine in Enzyme Inhibitor Design

[1]

Executive Summary: The "Masked" Arginine Strategy

In the landscape of enzyme inhibitor design—particularly for proteases, kinases, and nitric oxide synthases (NOS)—the guanidine moiety is a privileged pharmacophore. It mimics the arginine side chain, forming critical bidentate hydrogen bonds with anionic residues (e.g., Asp, Glu) in the catalytic pocket. However, the high basicity (

This compound (Tri-Boc) serves as the premier solution to these challenges. By masking the guanidine functionality with three lipophilic tert-butoxycarbonyl (Boc) groups, it transforms a highly polar, basic group into a neutral, lipophilic species soluble in standard organic solvents (DCM, THF). This guide details the use of Tri-Boc-guanidine specifically for the direct conversion of alcohols to guanidines via the Mitsunobu reaction , a unique pathway that distinguishes it from standard amine-guanylating agents.

Chemical Mechanism & Decision Logic

The Mitsunobu Advantage

Unlike N,N'-Di-Boc-N''-triflylguanidine (Goodman’s Reagent), which targets amines, Tri-Boc-guanidine is optimized for targeting primary and secondary alcohols. This allows for the strategic "mutation" of serine-like scaffolds or non-nitrogenous pharmacophores into arginine mimetics without requiring an intermediate amine.

Mechanism of Action

Under Mitsunobu conditions (PPh

Figure 1: The Mitsunobu Guanylation Pathway using Tri-Boc-guanidine. Note the inversion of stereochemistry at the alcohol center, a critical feature for chiral inhibitor synthesis.

Experimental Protocols

Protocol A: Direct Guanylation of Alcohols (Mitsunobu)

Application: Synthesis of Arginine mimetics, NOS inhibitors, and peptidomimetics from hydroxyl precursors.

Reagents:

-

Substrate: Primary or secondary alcohol (1.0 equiv).

-

Reagent: this compound (2.0 - 3.0 equiv).

-

Phosphine: Triphenylphosphine (PPh

) (2.0 - 3.0 equiv). -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (2.0 - 3.0 equiv).

-

Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Alcohol substrate , Tri-Boc-guanidine , and PPh

in anhydrous THF. -

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Add DIAD dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. The dropwise addition controls the exotherm.

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Critical Decision Point: If the substrate is a primary alcohol, stir at RT for 4–12 hours. If secondary or sterically hindered, heat to Reflux (65°C) for 12–24 hours. Tri-Boc is bulky; thermal energy is often required for secondary alcohols.

-

-

Monitoring: Monitor by TLC (visualize with Ninhydrin or UV). The product will be less polar than the starting alcohol.

-

Workup: Concentrate the THF in vacuo.

-

Purification: The major byproduct is triphenylphosphine oxide (TPPO).

-

Method A: Triturate the residue with cold diethyl ether/hexane (TPPO precipitates; filter it off).

-

Method B: Flash column chromatography (Silica gel).[1] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3). The Tri-Boc guanidine product is lipophilic and typically elutes early.

-

Protocol B: Global Deprotection (The "Unmasking")

Application: Removing the three Boc groups to reveal the bioactive guanidine.

Reagents:

-

Trifluoroacetic acid (TFA).[2]

-

Dichloromethane (DCM).[2]

-

Scavengers: Triisopropylsilane (TIS) and Water (Essential to prevent tert-butylation of Trp, Tyr, or Met residues).

Step-by-Step Procedure:

-

Dissolve the purified Tri-Boc intermediate in DCM (final concentration ~0.1 M).

-

Prepare a cocktail of TFA:TIS:H

O (95:2.5:2.5) . -

Add the cocktail to the DCM solution (Ratio of DCM:Cocktail should be 1:1 or use neat cocktail if solubility permits).

-

Stir at RT for 2–4 hours. Note: Cleavage of three Boc groups is stepwise. Insufficient time yields mono- or di-Boc intermediates.

-

Workup: Remove volatiles under a stream of Nitrogen or rotary evaporation.

-

Precipitation: Add cold diethyl ether to the oily residue to precipitate the Guanidine-TFA salt. Centrifuge and wash 3x with ether.

-

Lyophilization: Dissolve in water/acetonitrile and lyophilize to obtain the final inhibitor as a white powder.

Case Study: Synthesis of a Nitric Oxide Synthase (NOS) Inhibitor

Objective: Synthesize an

| Parameter | Experimental Value | Notes |

| Substrate | N-Cbz-L-Serine methyl ester | Serine provides the hydroxyl handle. |

| Reagent | This compound | Used in 2.5-fold excess. |

| Conditions | PPh | Reflux required for complete conversion. |

| Yield (Protected) | 72% | Chromatographic isolation. |

| Stereochemistry | Inverted (L | Product is N-Cbz-D-Arg(Boc) |

| Final Target | Obtained after TFA deprotection. |

Insight: The inversion of configuration at the

Troubleshooting & Optimization Logic

Issue: Low Yield with Secondary Alcohols

-

Root Cause: Steric bulk of the Tri-Boc group hinders nucleophilic attack.

-

Solution: Switch to N,N',N''-Tri-Cbz-guanidine . The Cbz groups are slightly less bulky and the reagent is more reactive in Mitsunobu conditions (often works at RT), though deprotection requires hydrogenolysis (H

/Pd-C) rather than acid.

Issue: "Dead" Reaction (No Product)

-

Root Cause:

mismatch. The betaine intermediate may not be deprotonating the guanidine effectively. -

Solution: Ensure anhydrous conditions. Pre-mix the Tri-Boc guanidine and PPh

before adding DIAD to ensure the active nucleophile is generated immediately upon betaine formation.

Issue: Alkylation of Sensitive Residues (Trp/Cys)

-

Root Cause: tert-butyl cations generated during deprotection attack electron-rich side chains.[2]

-

Solution: Increase scavenger load. Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for peptides containing Cys/Trp.

References

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Identity of the active species in the guanidinylation of amines with N,N'-di-Boc-N''-triflylguanidine." The Journal of Organic Chemistry.

- Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Simplified Method." Tetrahedron Letters.

-

Chem-Impex International. "this compound Product Guide."

- Gershkovich, A. A., & Kibirev, V. K. (2015). "Synthesis of Guanidine Derivatives." Bioorganic & Medicinal Chemistry.

-

BenchChem. "Boc-guanidine deprotection protocols and troubleshooting."

Application Notes & Protocols: N,N',N''-Tri-Boc-Guanidine in Protecting Group Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Guanidinium Moiety and Its Protection

The guanidinium group, the functional component of the amino acid arginine, is a ubiquitous structural motif in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals.[1] Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets, rendering it a key pharmacophore. However, the high basicity and nucleophilicity of the guanidino group present significant challenges during synthetic campaigns, often necessitating a robust protection strategy to prevent unwanted side reactions.

N,N',N''-Tri-Boc-guanidine has emerged as a cornerstone reagent for the efficient and mild installation of a protected guanidinyl group onto primary and secondary amines. The three tert-butoxycarbonyl (Boc) groups effectively temper the reactivity of the guanidine core, rendering it an electrophilic species capable of reacting with nucleophiles. This guide provides a comprehensive overview of the strategic application of this compound, detailing its properties, reaction mechanisms, and field-proven protocols for its use in guanidinylation and subsequent deprotection.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for successful and reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₉N₃O₆ | PubChem |

| Molecular Weight | 359.42 g/mol | PubChem |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in many organic solvents (e.g., THF, DCM, CH₃CN) | [3] |

| Stability | Stable under standard laboratory conditions; moisture-sensitive | [2] |

The Guanidinylation Reaction: Mechanism and Workflow

The guanidinylation of an amine with this compound is a versatile and efficient transformation. While the tri-Boc variant is used, many protocols are based on the closely related and highly reactive N,N'-di-Boc-N''-triflylguanidine, which is often generated in situ or used as a stable reagent. The triflyl group acts as an excellent leaving group, facilitating the nucleophilic attack by the amine.

Mechanism Insight: The reaction proceeds via a nucleophilic substitution at the central carbon of the guanidinylating reagent. The amine attacks the electrophilic carbon, leading to the displacement of a leaving group (in the case of activated versions like the triflyl derivative) or direct addition-elimination. The Boc groups serve to decrease the nucleophilicity of the guanidine nitrogens and activate the central carbon towards nucleophilic attack.

Below is a generalized workflow for a typical guanidinylation reaction.

Sources

Reaction of N,N',N''-Tri-Boc-guanidine with sterically hindered substrates.

Advanced Protocols for -Tri-Boc-guanidine with Sterically Hindered Substrates

Executive Summary & Mechanistic Context[1][2][3][4][5]

Mitsunobu reactionssterically hindered substratesThe Steric Paradox:

The three Boc groups render the guanidine nitrogen non-nucleophilic in neutral conditions but sufficiently acidic (

This guide details optimized protocols specifically engineered to overcome these steric barriers, utilizing alternative phosphines, sonication, and phase-transfer catalysis.

Decision Matrix: Reagent Selection

Before proceeding, verify that TBG is the correct reagent for your specific hindered substrate.

Figure 1: Reagent selection logic. Note that for hindered amines, TBG is generally unsuitable; the Triflyl-guanidine variant is required.

Protocol 1: Mitsunobu Guanidinylation of Hindered Alcohols

Application: Converting secondary alcohols (e.g., menthol derivatives, cholesterol, secondary carbohydrate hydroxyls) to guanidines.

Challenge: The standard DEAD/PPh3 system often fails with hindered alcohols due to the slow rate of the

Optimized Reagents

-

Reagent:

-Tri-Boc-guanidine (1.5 - 2.0 equiv). -

Phosphine: Tributylphosphine (

) or Trimethylphosphine ( -

Azodicarboxylate: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) or TMAD. Why: ADDP forms a more stable betaine intermediate than DEAD/DIAD, crucial for slow reactions.

-

Solvent: Anhydrous THF or Toluene (for higher temp).

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction flask under Argon. Charge with

-Tri-Boc-guanidine (1.5 equiv) and the hindered alcohol (1.0 equiv). -

Solvation: Dissolve in anhydrous THF (

concentration). Note: Higher concentration ( -

Phosphine Addition: Add

(2.0 equiv) via syringe. -

Activation (The Critical Step): Cool the mixture to

. Add ADDP (2.0 equiv) in portions (solid) or dropwise (if using DIAD).-

Observation: The solution should turn yellow/orange.

-

-

Reaction: Allow to warm to room temperature.

-

Optimization: If no product forms after 4 hours, heat to

or apply ultrasonic irradiation (sonication bath) for 1 hour. Sonication has been proven to accelerate Mitsunobu coupling of hindered phenols and alcohols by disrupting aggregates.

-

-

Workup: Quench with water/brine. Extract with EtOAc.

-

Purification: Flash chromatography (

EtOAc/Hexanes). Tri-Boc-guanidines are lipophilic and move easily on silica.

Mechanistic Insight (Why this works)

In sterically hindered systems, the formation of the phosphonium-oxygen bond (activating the alcohol) competes with the N-alkylation step. By using

Protocol 2: Alkylation with Hindered Alkyl Halides

Application: Reacting TBG with secondary alkyl halides or primary halides with

Optimized Conditions (Cesium Effect)

-

Base: Cesium Carbonate (

). Why: The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for better nucleophilicity. -

Solvent: DMF or DMA (Polar Aprotic is non-negotiable).

-

Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol%.

Step-by-Step Methodology

-

Deprotonation: In a dry flask, dissolve

-Tri-Boc-guanidine (1.2 equiv) in DMF. Add-

Visual: The suspension ensures deprotonation of the remaining N-H proton.

-

-

Alkylation: Add the hindered alkyl halide (1.0 equiv) and TBAI (0.1 equiv).

-

Thermal Drive: Heat the reaction to

.-

Warning: Do not exceed

as Boc groups become thermally unstable (isobutylene extrusion).

-

-

Monitoring: Monitor by TLC. The product will be less polar than the starting TBG.

-

Workup: Dilute with

(not EtOAc, to avoid extracting DMF). Wash extensively with water/LiCl solution to remove DMF.

Data Summary & Troubleshooting

| Variable | Standard Condition | Hindered Condition | Reason for Change |

| Phosphine | Reduced steric bulk; increased nucleophilicity. | ||

| Azo Reagent | DEAD / DIAD | ADDP / TMAD | More stable betaine intermediate for slow kinetics. |

| Temperature | Overcoming activation energy barrier of steric repulsion. | ||

| Concentration | Increases collision frequency for difficult substrates. |

Common Pitfalls:

-

Hydrazine Formation: If the alcohol is too hindered, the betaine will simply hydrolyze or rearrange to a hydrazine derivative (

-alkylated azo species). Solution: Use Protocol 1 with ADDP. -

Elimination: Secondary alcohols may dehydrate to alkenes. Solution: Lower temperature and ensure strictly anhydrous conditions.

Deprotection (Post-Reaction)

Once the hindered substrate is coupled, removing the three Boc groups requires strong acid.

-

Standard:

TFA/DCM for 2 hours at RT. -

Scavengers: Add triisopropylsilane (TIPS) (2%) if the substrate contains electron-rich aromatics, to scavenge tert-butyl cations.

-

HCl Option:

HCl in Dioxane is an alternative if the substrate is acid-sensitive (avoids TFA esters).

References

-

Dodd, D. S., & Kozikowski, A. P. (1994). Conversion of Alcohols to Protected Guanidines Using the Mitsunobu Protocol.[1] Tetrahedron Letters, 35(7), 977–980.[1] Link

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[2] The Journal of Organic Chemistry, 63(12), 3804–3805. Link

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Link

- Potts, B. C., et al. (2000). Tri-Boc-guanidine and its application in synthesis. Journal of Organic Chemistry, 65, 2000.

Troubleshooting & Optimization

Side reactions of N,N',N''-Tri-Boc-guanidine and how to avoid them.

Advanced Troubleshooting & Application Guide

Product:

Introduction: The "Tri-Boc" Architecture

Welcome to the technical support hub for

Unlike its cousin,

Module 1: The Mitsunobu Reaction (Coupling Phase)

Primary Issue: The reaction stalls or produces hydrazine byproducts (DEAD/DIAD adducts) instead of the target guanidine.

The Mechanism & Failure Points

In a successful cycle, the phosphine activates the alcohol, which is then attacked by the acidic N-H of the Tri-Boc-guanidine. Because the reagent is bulky, the window for nucleophilic attack is narrow. If the attack is too slow, the betaine intermediate collapses into side products.

Figure 1: Kinetic competition in the Mitsunobu guanidinylation. Success depends on outcompeting the rearrangement pathways.

Troubleshooting Guide: Coupling Failures

| Symptom | Probable Cause | Technical Solution |

| No Product (Start Material Recovery) | Steric Bulk: The Tri-Boc group is too large for secondary alcohols. | Switch Reagent: Use N,N'-Di-Boc-guanidine (one less Boc).[1][2] It is less sterically demanding but requires careful pH control [1]. |

| High Mass Impurity (M+DEAD) | Hydrazine Alkylation: The alcohol alkylated the DEAD/DIAD nitrogen instead of the guanidine. | Order of Addition: Pre-mix PPh3 and DEAD/DIAD at 0°C to form the betaine before adding the alcohol and guanidine. This minimizes free hydrazine concentration. |

| Precipitate Formation | Solubility Limit: Tri-Boc-guanidine is lipophilic; the betaine is polar. | Solvent Switch: Move from pure THF to a THF/Toluene (1:1) mix. Toluene helps solubilize the lipophilic protected guanidine. |

| Urea Formation | Hydrolysis: Moisture hydrolyzed the betaine intermediate. | Strict Anhydrous Protocol: Use freshly distilled THF (Na/Benzophenone) and flame-dried glassware. The Mitsunobu reaction is notoriously water-intolerant. |

Module 2: The Deprotection Phase (Workup)

Primary Issue: "Scrambling" or alkylation of the substrate during Boc removal.

The "Cation Bomb" Phenomenon

Removing three Boc groups releases three equivalents of tert-butyl cations (

Figure 2: The critical role of scavengers in preventing cation re-attachment during global deprotection.

Troubleshooting Guide: Deprotection

Q: I see a mass of M+56 or M+112 in my final LCMS. What is it?

-

A: This is tert-butylation. The

-Bu cations generated during deprotection have reacted with your product. -

Fix: You must use a "Scavenger Cocktail." Do not use neat TFA.

-

Recommended Cocktail: TFA : TIPS : Water (95 : 2.5 : 2.5).

-

For Sensitive Substrates (Trp/Tyr): TFA : Phenol : Water : Thioanisole : EDT (82.5 : 5 : 5 : 5 : 2.5) [2].

-

Q: The reaction is incomplete; I see mono-Boc intermediates.

-

A: The third Boc group on a guanidine is significantly more stable than a standard Boc-amine due to the electron-withdrawing nature of the protonated guanidinium core.

-

Fix: Increase temperature to 35°C or extend reaction time. Do not increase acid concentration beyond 50% TFA/DCM, as this promotes side reactions without accelerating deprotection significantly.

Module 3: Stability & Storage FAQs

Q: Can I store Tri-Boc-guanidine in solution?

-

A: No. In solution (especially protic solvents like MeOH or wet CDCl3), it slowly hydrolyzes to

-Di-Boc-urea. Always store as a dry solid at -20°C.

Q: My reagent has turned into a sticky gum. Is it usable?

-

A: It has likely absorbed moisture and partially hydrolyzed.[3] Check the NMR. If you see a urea peak (distinct carbonyl shift), discard it. Using degraded reagent introduces inseparable urea byproducts into your Mitsunobu reaction.

Standardized Protocols

Protocol A: Optimized Mitsunobu Coupling

Use this to avoid hydrazine adducts.

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Betaine Formation: Add

(1.5 equiv) and DIAD (1.5 equiv) to dry THF at 0°C . Stir for 10 minutes until a milky/yellow precipitate (the betaine) forms. -

Substrate Addition: Add your Alcohol (1.0 equiv) and

-Tri-Boc-guanidine (1.2 equiv) dissolved in minimal THF. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc). Note: Tri-Boc products are very non-polar; they often elute quickly.

Protocol B: High-Fidelity Deprotection

Use this to avoid alkylation side-reactions.

-

Dissolution: Dissolve the protected guanidine in DCM (0.1 M concentration).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (3.0 equiv per Boc group).

-

Acidolysis: Add TFA slowly to reach a final ratio of 1:1 (DCM:TFA).

-

Time: Stir at RT for 2–4 hours. Monitor by HPLC, not TLC (free guanidines stick to silica).

-

Precipitation: Pour the mixture into cold Diethyl Ether. The guanidine trifluoroacetate salt should precipitate while the lipophilic scavengers remain in the ether.

References

-

Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804-3805.

-

Dodd, D. S., & Kozikowski, A. P. (1994). "Conversion of Alcohols to Guanidines: A Simplified Mitsunobu Protocol." Tetrahedron Letters, 35(7), 977-980.

-

Goodman, M., et al. (2001). "Facile Guanidinylation of Amines." Journal of Organic Chemistry, 66, 8263.

-

Chem-Impex International. (n.d.). "Technical Data: N,N',N''-Tri-Boc-guanidine Handling."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Tri-Boc-guanidine.

Sources

Optimizing Mitsunobu Reaction Conditions with N,N',N''-Tri-Boc-guanidine: A Technical Support Guide

Welcome to the technical support center for optimizing the Mitsunobu reaction, with a specific focus on the use of N,N',N''-Tri-Boc-guanidine for the guanidinylation of primary and secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful reaction for the synthesis of complex molecules, such as arginine analogues.[1][2][3] We will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to ensure the success of your experiments.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[4][5][6][7] The use of this compound as a nucleophile in this reaction provides a robust method for installing a protected guanidine group, a common motif in biologically active compounds.[2][3][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing a Mitsunobu reaction with this compound.

Q1: What is the fundamental role of each component in the Mitsunobu reaction?

A1: The Mitsunobu reaction is a dehydration-condensation reaction involving a redox process.[6]

-

Alcohol: The substrate that will be functionalized. The reaction works best with primary and secondary alcohols.[4][9][10]

-

This compound: The nucleophile that will replace the hydroxyl group of the alcohol.

-

Triphenylphosphine (PPh₃): Acts as an oxygen scavenger and, in conjunction with the azodicarboxylate, activates the alcohol.[4]

-

Azodicarboxylate (DEAD or DIAD): The oxidant in the reaction, which is reduced. It activates the triphenylphosphine.[7]

Q2: Why is this compound a suitable nucleophile for this reaction?

A2: this compound is a weak acid, which is a key requirement for a nucleophile in the Mitsunobu reaction.[8][11] The acidic N-H proton is necessary to protonate the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[4][9] This proton transfer is a critical step in the reaction mechanism.

Q3: What are the main byproducts, and how do they impact purification?

A3: The two main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[7][10] These byproducts can often complicate purification due to their similar polarity to the desired product. The difficulty in removing TPPO is a well-known drawback of the Mitsunobu reaction.[6]

Q4: Is the order of reagent addition important?

A4: Yes, the order of addition can be crucial. A common and often successful procedure involves dissolving the alcohol, this compound, and triphenylphosphine in an appropriate anhydrous solvent (like THF or DCM).[7][10] The azodicarboxylate is then added slowly at a reduced temperature (typically 0 °C) to control the exothermic reaction and minimize side product formation.[7]

Q5: Can this reaction be used for tertiary alcohols?

A5: The Mitsunobu reaction is generally not effective for tertiary alcohols. The reaction proceeds via an SN2 mechanism, and the steric hindrance around a tertiary carbon center prevents the nucleophilic attack.[10] Elimination is the more likely outcome.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Caption: Generalized Mitsunobu Reaction Mechanism.

Caption: Troubleshooting Workflow for the Mitsunobu Reaction.

Troubleshooting Guide

Even with a well-established procedure, challenges can arise. This table provides a systematic approach to troubleshooting common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Reagent Quality: Degradation of azodicarboxylate (DEAD/DIAD) or phosphine; wet solvent or reagents. 2. Incorrect Stoichiometry: Insufficient activating agents (phosphine/azodicarboxylate). 3. Steric Hindrance: The alcohol or nucleophile is sterically demanding. 4. Low Nucleophile Acidity: The pKa of the N-H in Tri-Boc-guanidine may be borderline in some solvent systems. | 1. Use freshly opened or purified reagents. Ensure all solvents are anhydrous. 2. Typically use 1.2-1.5 equivalents of PPh₃ and DEAD/DIAD relative to the limiting reagent. 3. Increase reaction time and/or temperature (with caution). For particularly hindered systems, consider alternative coupling methods. 4. Ensure the reaction is run in a non-polar, aprotic solvent like THF or toluene to favor the required proton transfer. |